molecular formula C14H13NO8S B13843468 Alternariol3-SulfateAmmoniumSalt

Alternariol3-SulfateAmmoniumSalt

Cat. No.: B13843468
M. Wt: 355.32 g/mol
InChI Key: NWDZSGIYZZFVBS-UHFFFAOYSA-N
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Description

Alternariol 3-Sulfate Ammonium Salt (7,9-Dihydroxy-1-methyl-3-(sulfooxy)-6H-dibenzo[b,d]pyran-6-one Ammonium Salt) is a sulfate conjugate of alternariol, a mycotoxin produced by Alternaria fungi. The parent compound, alternariol, is a dibenzo-α-pyrone polyketide associated with carcinogenic and xenoestrogenic effects in humans and animals . Sulfation at the 3-position enhances its aqueous solubility, making it a critical derivative for studying bioavailability, distribution, and detoxification mechanisms in biological systems . This compound is synthetically produced on demand, with strict handling requirements due to its controlled status and short shelf life .

Properties

Molecular Formula

C14H13NO8S

Molecular Weight

355.32 g/mol

IUPAC Name

azane;(7,9-dihydroxy-1-methyl-6-oxobenzo[c]chromen-3-yl) hydrogen sulfate

InChI

InChI=1S/C14H10O8S.H3N/c1-6-2-8(22-23(18,19)20)5-11-12(6)9-3-7(15)4-10(16)13(9)14(17)21-11;/h2-5,15-16H,1H3,(H,18,19,20);1H3

InChI Key

NWDZSGIYZZFVBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)OS(=O)(=O)O.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Alternariol 3-Sulfate Ammonium Salt can be synthesized through the sulfation of Alternariol. The process involves the reaction of Alternariol with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with ammonium hydroxide to form the ammonium salt .

Industrial Production Methods

Industrial production of Alternariol 3-Sulfate Ammonium Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Alternariol 3-Sulfate Ammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Alternariol 3-Sulfate Ammonium Salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Alternariol 3-Sulfate Ammonium Salt involves its interaction with cellular components, leading to genotoxic effects. It can induce oxidative stress, mitochondrial dysfunction, and DNA damage. The compound targets various molecular pathways, including the activation of reactive oxygen species and the inhibition of DNA-topoisomerases .

Comparison with Similar Compounds

Alternariol 9-Sulfate Ammonium Salt

Molecular Formula : C₁₄H₁₀O₈S(NH₃)
Molecular Weight : 338.29 g/mol

  • Structural Difference : Sulfation occurs at the 9-position instead of the 3-position.
  • Functional Implications: While both derivatives are genotoxic, the positional isomerism affects interaction with cellular targets. Alternariol 9-Sulfate inhibits DNA topoisomerases, increasing DNA strand breaks, whereas the 3-sulfate conjugate is primarily studied for its metabolic fate .
  • Applications: Used to investigate alternariol’s genotoxicity pathways, contrasting with the 3-sulfate’s focus on solubility and distribution .

Chenodeoxycholic Acid 3-Sulfate

Molecular Formula : C₂₄H₄₀O₇S
Molecular Weight : 472.64 g/mol

  • Structural Difference : A bile acid derivative with sulfation at the 3-position on a steroid backbone.
  • Functional Implications: Unlike alternariol derivatives, this compound is an endogenous metabolite linked to liver dysfunction. Its sulfate group enhances excretion efficiency, paralleling the role of sulfation in mycotoxin detoxification .
  • Applications : Serves as a biomarker for hepatic disorders, contrasting with alternariol derivatives’ use in toxicology .

Etiocholanolone 3-Sulfate, Ammonium Salt

Molecular Formula: Not explicitly provided (steroid-derived) Molecular Weight: ~400–450 g/mol (estimated from similar steroid sulfates)

  • Structural Difference : A sulfated steroid metabolite with an ammonium counterion.
  • Functional Implications : Demonstrates how sulfation improves solubility for urinary excretion, analogous to alternariol 3-sulfate. However, its steroid backbone confers distinct receptor-binding properties .
  • Applications: Used in endocrinology studies, unlike alternariol derivatives’ focus on mycotoxin toxicity .

Glycolithocholic Acid 3-Sulfate Disodium Salt

Molecular Formula : C₂₆H₄₁NNa₂O₇S
Molecular Weight : 557.65 g/mol

  • Structural Difference : Disodium salt of a sulfated bile acid with a carboxymethylamide group.
  • Functional Implications : The disodium counterion increases stability in aqueous buffers compared to ammonium salts. This highlights the role of counterions in optimizing physicochemical properties for specific applications .

Data Tables

Table 1: Molecular and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Application
Alternariol 3-Sulfate Ammonium C₁₄H₁₄N₃O₈S ~352.3 (estimated) 3-Sulfate Toxicity, bioavailability studies
Alternariol 9-Sulfate Ammonium C₁₄H₁₀O₈S(NH₃) 338.29 9-Sulfate Genotoxicity mechanisms
Chenodeoxycholic Acid 3-Sulfate C₂₄H₄₀O₇S 472.64 3-Sulfate Liver dysfunction biomarker
Etiocholanolone 3-Sulfate C₁₉H₂₉O₅S⁻·NH₄⁺ ~400–450 3-Sulfate Endocrine metabolism studies

Table 2: Solubility and Stability

Compound Solubility Stability Considerations
Alternariol 3-Sulfate Ammonium High in water, DMSO, MeOH Short shelf life; light-sensitive
Alternariol 9-Sulfate Ammonium Not reported Likely similar to 3-sulfate
Chenodeoxycholic Acid 3-Sulfate Water > organic solvents Stable at -20°C
Glycolithocholic Acid Disodium High in aqueous buffers Enhanced by disodium counterion

Research Findings and Implications

  • In contrast, Alternariol 9-sulfate directly interacts with DNA repair machinery, highlighting positional effects on bioactivity .
  • Analytical Methods : Cyclodextrin-enhanced fluorescence spectroscopy, effective for alternariol detection , could be adapted for its sulfate derivatives to improve sensitivity in biological matrices.

Q & A

Q. What role does Alternariol 3-Sulfate play in modulating bile acid transporters, and how is this assessed?

  • Methodological Answer : Bile acid transporters (e.g., ASBT, NTCP) interact with sulfated steroids. Use Caco-2 monolayers or CHO-ASBT transfected cells to measure apical-to-basolateral flux. Inhibitor studies (e.g., with taurocholate) clarify competitive binding. For in vivo relevance, correlate transporter affinity with fecal excretion profiles in rodent models .

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